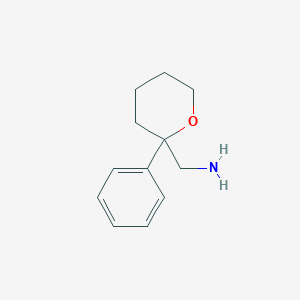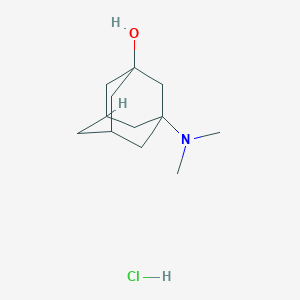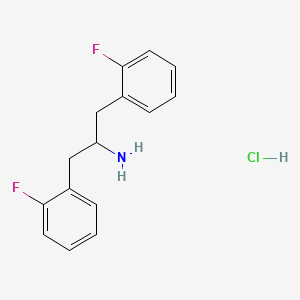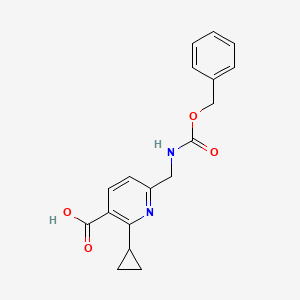![molecular formula C12H14N6O3 B2992724 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide CAS No. 2034465-90-0](/img/structure/B2992724.png)
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with methoxy groups and a pyrazine ring with a carboxamide group. Its applications span across organic synthesis, medicinal chemistry, and material science.
作用机制
Target of Action
The primary target of this compound, also known as DMTMM, is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The compound is known to target carboxylic groups in amino acids .
Mode of Action
DMTMM operates through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway primarily affected by DMTMM is the amide coupling pathway , one of the most common reactions in organic chemistry . DMTMM is a reagent used for this reaction. The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
Pharmacokinetics
It’s important to note that dmtmm is a very reactive compound, with low stability in solution, decomposing within 48 hours .
Result of Action
The result of DMTMM’s action is the formation of carboxylic acid derivatives , such as amides and esters . For instance, amides can be readily prepared from the corresponding carboxylic acid and amine using DMTMM coupling . DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid .
Action Environment
The action of DMTMM can be influenced by environmental factors. For instance, DMTMM has been found to be effective in both alcohol and aqueous solutions . It’s worth noting that dmtmm is a very reactive compound with low stability in solution, decomposing within 48 hours .
准备方法
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt, which is then reacted with 5-methylpyrazine-2-carboxamide . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and may require the presence of a base such as N,N-diisopropylethylamine to facilitate the reaction .
化学反应分析
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides in the presence of THF.
Esterification: It can esterify carboxylic acids with alcohols to form esters.
Amide Coupling: It is commonly used in amide coupling reactions, where it activates carboxylic acids to form amides.
Common reagents used in these reactions include N-methylmorpholine and N,N-diisopropylethylamine. The major products formed from these reactions are amides and esters.
科学研究应用
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:
Organic Synthesis: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Medicinal Chemistry: It is employed in the synthesis of bioactive molecules and pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials with specific properties.
相似化合物的比较
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide can be compared with other similar compounds such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is also used as a coupling reagent in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: It serves as a precursor in the synthesis of various triazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and its efficacy as a coupling reagent in various chemical transformations.
属性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-7-4-14-8(5-13-7)10(19)15-6-9-16-11(20-2)18-12(17-9)21-3/h4-5H,6H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVSKFYCLDXUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide](/img/structure/B2992644.png)


![3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2992648.png)
![7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2992652.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)
![2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2992654.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/new.no-structure.jpg)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea](/img/structure/B2992660.png)
![(5-nitro-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}phenyl)methanesulfonyl fluoride](/img/structure/B2992661.png)
![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2992663.png)
![N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992664.png)
